Thiohexam, commonly known as Thiohexam, is a sulfur-containing organic compound primarily classified as a vulcanization accelerator. [, , , , , , , , , , , , , ] It plays a crucial role in the rubber and tire industry by significantly speeding up the vulcanization process, a chemical process that converts rubber and other polymers into more durable materials through the formation of cross-links between polymer chains, typically using sulfur. [, , , , , , , ] Thiohexam is also recognized as a potential allergen, particularly in individuals exposed to rubber products. [, ]
N-Cyclohexyl-2-benzothiazolesulfenamide, commonly referred to as CBS, is a significant compound in the field of rubber chemistry, primarily used as a vulcanization accelerator. This compound is characterized by its ability to enhance the curing process of rubber, resulting in improved mechanical properties and durability. The chemical structure of N-Cyclohexyl-2-benzothiazolesulfenamide can be denoted by the molecular formula and has a molecular weight of 264.41 g/mol. Its Chemical Abstracts Service (CAS) number is 95-33-0, which uniquely identifies this substance in chemical databases .
N-Cyclohexyl-2-benzothiazolesulfenamide is classified as a sulfenamide, a category of compounds that serve as accelerators in the vulcanization of rubber. This classification is crucial for understanding its application in industrial processes involving natural rubber, synthetic rubber, and various elastomers. The compound is synthesized primarily from benzothiazole disulfide and cyclohexylamine, often using various catalytic methods to enhance yield and efficiency .
The synthesis of N-Cyclohexyl-2-benzothiazolesulfenamide can be approached through several methods:
The typical reaction conditions for synthesizing N-Cyclohexyl-2-benzothiazolesulfenamide include:
The synthesis can also be optimized by varying the molar ratios of reactants and catalysts, where the catalyst amount typically ranges from 5% to 30% of the weight of benzothiazole disulfide .
The compound's molecular structure contributes significantly to its reactivity and functionality as a vulcanization accelerator. The presence of sulfur atoms in its structure plays a critical role in forming cross-links during the vulcanization process.
N-Cyclohexyl-2-benzothiazolesulfenamide undergoes several key reactions during its application as a vulcanization accelerator:
The efficiency of N-Cyclohexyl-2-benzothiazolesulfenamide in rubber formulations is influenced by factors such as temperature, pressure, and the presence of other accelerators or fillers.
The mechanism by which N-Cyclohexyl-2-benzothiazolesulfenamide accelerates vulcanization involves:
Studies have shown that CBS provides an optimal balance between curing speed and scorch safety (the tendency to prematurely cure), making it suitable for various rubber formulations .
Relevant data indicate that CBS has low levels of impurities (methanol insoluble substances) which contribute to its effectiveness as an accelerator .
N-Cyclohexyl-2-benzothiazolesulfenamide finds extensive use in various scientific and industrial applications:
CBS belongs to the sulfenamide class of vulcanization accelerators, characterized by the functional group R-S-NR'R'' where R represents the benzothiazole moiety and NR'R'' corresponds to the cyclohexylamine substituent. Its molecular architecture comprises a bicyclic benzothiazole system (composed of benzene fused with thiazole) linked via a sulfur-nitrogen bond to a saturated cyclohexyl ring. This configuration yields a molecular weight of 264.4 g/mol, with the crystalline solid exhibiting pale yellow to light brown coloration depending on purity [2] [4] [5].
The compound's spatial geometry features a near-orthogonal orientation between the planar benzothiazole system and the chair-conformed cyclohexyl ring, as confirmed by X-ray crystallography. This arrangement facilitates optimal electronic delocalization across the benzothiazole-sulfenamide system while the aliphatic cyclohexyl group enhances solubility in nonpolar rubber matrices. Critically, the S-N bond dissociation energy (approximately 30-35 kcal/mol) enables controlled homolysis under vulcanization temperatures (140-160°C), generating reactive sulfur-centered radicals that initiate cross-linking without premature scorching [2] [4].
Table 1: Fundamental Physicochemical Properties of CBS
Property | Specification | Measurement Conditions |
---|---|---|
Molecular Formula | C₁₃H₁₆N₂S₂ | - |
Molecular Weight | 264.4 g/mol | - |
Melting Point | 93-103°C | Capillary method |
Density | 1.31-1.34 g/cm³ | 25°C |
Solubility in Water | Insoluble | 25°C |
Solubility in Organic Solv. | Soluble in acetone, benzene, chloroform, toluene | 25°C |
Refractive Index | 1.570 (estimate) | 20°C |
pKa | 0.59 ± 0.10 | Predicted for sulfenamide proton |
The benzothiazole component provides thermal stability through aromatic conjugation, while the cyclohexyl substituent confers lipophilicity, achieving a logP value of approximately 5 at 25°C [5]. This amphiphilic balance allows homogeneous dispersion within both natural and synthetic elastomers. Spectroscopic signatures include characteristic IR absorptions at 690 cm⁻¹ (C-S stretching), 1020 cm⁻¹ (S-N stretching), and 1580 cm⁻¹ (benzothiazole C=N) [3]. The compound exhibits negligible vapor pressure at ambient temperatures (<0.1 Pa at 25°C) and decomposes above 200°C, releasing nitrogen oxides, carbon oxides, and hydrogen chloride gas [2] [5].
The discovery of sulfenamide accelerators in the 1930s addressed critical limitations in thiuram and thiazole vulcanization systems, which either posed scorching risks or offered insufficient cross-linking efficiency. CBS emerged as a commercial solution in 1948 under the trade name "Santocure" (Monsanto), introducing the revolutionary concept of delayed action – remaining inert below 100°C before rapidly generating active sulfur species at processing temperatures [2] [4]. This temporal control mechanism fundamentally transformed rubber manufacturing by extending safe processing times while simultaneously accelerating cure cycles, thereby improving productivity by 25-40% compared to previous accelerators like 2-mercaptobenzothiazole (MBT) [4].
Table 2: Historical Milestones in CBS Development and Industrial Adoption
Time Period | Development Milestone | Industrial Impact |
---|---|---|
Pre-1930s | Use of inorganic accelerators (e.g., lime, magnesia) | Slow vulcanization, poor cross-link density |
1930s | Introduction of thiazole accelerators (MBT) | Faster curing but high scorching tendency |
1948 | Commercialization of CBS (Santocure) | Delayed action enables safer processing |
1950-1960s | Global adoption in tire manufacturing | 15-20% increase in tire longevity |
1970s | Development of CBS masterbatches/pellets | Improved dispersion in rubber compounds |
1990s | Hybrid systems with guanidines/thiurams | Synergistic effects for specialized rubber goods |
2000s-Present | Nanocomposite CBS formulations | Enhanced mechanical properties in technical rubber |
Industrial adoption accelerated dramatically during the radial tire revolution of the 1960s, where CBS's ability to enhance sulfur cross-linking efficiency became essential for producing durable steel-belted tires. Its compatibility with carbon black reinforcement systems enabled tire compounds achieving 20-30% improvement in abrasion resistance and 15°C reduction in heat buildup during flexing [2] [4]. Beyond tires, CBS became integral to conveyor belts (enhancing dynamic flex resistance), automotive hoses (improving fluid resistance), and footwear (optimizing compression set properties) [2].
The compound's industrial significance is evidenced by its proliferation under numerous trade designations across global markets, including Vulkacit CZ (Lanxess), Delac S (Arkema), and Nocceler CZ (Ouchi Shinko) [4]. Current global production exceeds 150,000 metric tons annually, predominantly serving the automotive sector. Modern CBS formulations incorporate anti-dusting agents and polymer-bound versions to address workplace hygiene concerns while maintaining the core sulfenamide chemistry that has proven indispensable for high-performance rubber goods [2] [4] [5].
Contemporary academic research focuses on three principal domains: synthesis optimization, alternative accelerator systems, and nanocomposite integration. Traditional CBS synthesis employs the reaction of 2-mercaptobenzothiazole (MBT) with cyclohexylamine using oxidizing agents like sulfur monochloride or hydrogen peroxide. Recent advances target atom economy and waste reduction through catalytic oxidation methods. Noteworthy is the development of molecular oxygen-mediated coupling employing copper-amine complexes as catalysts, achieving 95% yield with water as the sole byproduct [2]. Similarly, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining ≥92% purity, significantly lowering energy intensity compared to conventional batch processes [2].
Research into alternative accelerators explores both sustainability and performance enhancement. Ionic liquids (e.g., 1-butyl-3-methylimidazolium benzothiazolide) demonstrate 20-30% reduced zinc oxide requirements in vulcanization systems, addressing environmental concerns regarding heavy metal accumulation. However, these alternatives face economic challenges, with CBS remaining approximately 40% more cost-effective at equivalent accelerator loadings [2]. Hybrid systems incorporating CBS with tetramethylthiuram disulfide (TMTD) show synergistic scorch safety while maintaining fast cure characteristics – an effect attributed to in situ formation of zinc dithiocarbamate complexes that modify cross-link distribution [4].
Table 3: Research Directions in CBS-Based Vulcanization Systems
Research Domain | Innovative Approach | Key Findings | Performance vs. CBS |
---|---|---|---|
Green Synthesis | O₂/Catalytic oxidation | 95% yield, H₂O as byproduct | Equivalent accelerator potency |
Solvent-free mechanochemical milling | 89% yield, 80°C process temperature | 5% reduced activity | |
Alternative Accelerators | Imidazolium-based ionic liquids | 30% reduced ZnO requirement | 20% higher cost, slower cure onset |
Organic peroxides | Non-sulfur vulcanization | Limited elastomer compatibility | |
Nanocomposite Systems | CBS with carbon nanotubes (1-3 phr) | 40% increased tensile strength | Similar scorch safety |
CBS with functionalized graphene (0.5-2 phr) | 50% improvement in thermal conductivity | Enhanced cure rate |
Material innovations focus on CBS-nanomaterial interactions to enhance vulcanizate properties. Integrating 1-3 phr (parts per hundred rubber) of carboxylated carbon nanotubes with CBS produces vulcanizates exhibiting 40% higher tensile strength and 200% increased electrical conductivity compared to conventional CBS-accelerated compounds [2]. Similarly, CBS combined with silane-modified graphene oxide (0.5-2 phr) demonstrates exceptional thermal management properties, reducing tire operating temperatures by 15-20°C through enhanced cross-link density and phonon transport pathways [2] [4]. These nanocomposite approaches leverage CBS's ability to co-cure with nanofillers, forming interfacial sulfidic bonds that improve stress transfer efficiency without compromising process safety [2].
Table 4: Chemical Terminology Reference
Term | Definition/Context |
---|---|
Sulfenamide | Class of organosulfur compounds (RSNR'₂) serving as delayed-action vulcanization accelerators |
Vulcanization | Sulfur-mediated cross-linking process converting rubber into durable elastomers |
Scorch Safety | Resistance to premature vulcanization during processing |
phr | Parts per hundred rubber: standard concentration unit in rubber formulations |
MBT | 2-Mercaptobenzothiazole: precursor to CBS and a conventional accelerator |
TMTD | Tetramethylthiuram disulfide: ultra-fast accelerator often used with sulfenamides |
Homolysis | Bond cleavage generating radicals: mechanism of CBS activation during vulcanization |
Research continues to explore CBS's fundamental chemistry, particularly its complex reaction pathways during vulcanization where it decomposes into bioactive intermediates including benzothiazole disulfides and cyclohexylamine derivatives. These investigations employ computational modeling to predict scorch behavior and cross-link kinetics, enabling precision formulation of next-generation rubber compounds where CBS maintains its irreplaceable role as the optimal balance between processing safety and cure efficiency [2] [4].
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